PNMT Inhibitory Potency and α₂-Adrenoceptor Selectivity: Quantitative Comparison vs. Unsubstituted THIQ and 3-Hydroxymethyl-THIQ
In a comparative biochemical evaluation using PNMT and α₂-adrenoceptor binding assays, 3-methyl-1,2,3,4-tetrahydroisoquinoline (compound 2) exhibits a PNMT Ki of 2.1 μM and an α₂ Ki of 0.76 μM, resulting in a selectivity ratio (α₂ Ki / PNMT Ki) of 0.36 [1]. This profile demonstrates a 4.6-fold increase in PNMT potency compared to unsubstituted 1,2,3,4-tetrahydroisoquinoline (compound 1; PNMT Ki = 9.7 μM, α₂ Ki = 0.35 μM, selectivity = 0.036). Conversely, compared to the more selective analog 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline (compound 4; PNMT Ki = 1.1 μM, α₂ Ki = 6.6 μM, selectivity = 6.0), 3-MeTIQ is less potent at PNMT but exhibits significantly higher α₂-adrenoceptor affinity [1].
| Evidence Dimension | Inhibitory constant (Ki) for PNMT and α₂-adrenoceptor binding |
|---|---|
| Target Compound Data | PNMT Ki = 2.1 μM; α₂ Ki = 0.76 μM; Selectivity (α₂ Ki / PNMT Ki) = 0.36 |
| Comparator Or Baseline | 1. Unsubstituted THIQ (Compound 1): PNMT Ki = 9.7 μM; α₂ Ki = 0.35 μM; Selectivity = 0.036. 2. 3-Hydroxymethyl-THIQ (Compound 4): PNMT Ki = 1.1 μM; α₂ Ki = 6.6 μM; Selectivity = 6.0. |
| Quantified Difference | 4.6-fold more potent at PNMT vs. unsubstituted THIQ; 13.6-fold less selective (lower α₂ Ki / PNMT Ki ratio) vs. 3-hydroxymethyl-THIQ. |
| Conditions | In vitro radioligand binding assays using bovine adrenal PNMT and rat brain α₂-adrenoceptor preparations. |
Why This Matters
This data identifies 3-MeTIQ as the optimal choice for research requiring a dual PNMT inhibitor and α₂-adrenoceptor ligand, whereas other analogs serve as either weaker PNMT inhibitors (unsubstituted THIQ) or more selective PNMT inhibitors with reduced adrenoceptor interaction (3-hydroxymethyl-THIQ).
- [1] Grunewald GL, Caldwell TM, Li Q, Criscione KR. 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. J Med Chem. 1999;42(11):1982-1990. doi:10.1021/jm9807252. View Source
